molecular formula C7H13ClO2S B13213652 3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13213652
M. Wt: 196.70 g/mol
InChI Key: FFOVGOIOOKKLCL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Thiolane ring protons : Multiplets at δ 2.8–3.2 ppm (H adjacent to S=O).
    • 1-Chloropropan-2-yl group :
      • δ 1.2 ppm (doublet, CH₃).
      • δ 3.6 ppm (multiplet, CHCl).
    • Coupling constants (e.g., J = 10–12 Hz for geminal protons on the sulfolane ring) .
  • ¹³C NMR :

    • S=O carbons : Deshielded signals at δ 55–60 ppm.
    • Chlorinated carbon : δ 45–50 ppm .

Infrared (IR) Spectroscopy

  • S=O asymmetric stretch : 1290–1320 cm⁻¹.
  • S=O symmetric stretch : 1140–1160 cm⁻¹.
  • C-Cl stretch : 650–750 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound lacks conjugated π systems, resulting in no significant absorption above 200 nm. Minor n→σ* transitions (S=O and C-Cl) may appear below 220 nm .

Table 1: Summary of Spectroscopic Data

Technique Key Signals
¹H NMR δ 2.8–3.2 (m, ring H), δ 3.6 (m, CHCl)
¹³C NMR δ 55–60 (S=O), δ 45–50 (C-Cl)
IR 1290–1320 cm⁻¹ (S=O asym), 650–750 cm⁻¹ (C-Cl)
UV-Vis λ < 220 nm (weak n→σ*)

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

3-(1-chloropropan-2-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13ClO2S/c1-6(4-8)7-2-3-11(9,10)5-7/h6-7H,2-5H2,1H3

InChI Key

FFOVGOIOOKKLCL-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the chlorination of a suitable precursor. One common method is the reaction of 1-chloropropane with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the handling of chlorinated compounds and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Chloropropan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The introduction of substituents like chlorine or alkyl/aryl groups significantly alters the properties of sulfolane derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Properties/Applications References
Sulfolane (Tetrahydrothiophene 1,1-dioxide) None (parent compound) High-polarity solvent, used in gas processing and separations
3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide 1-Chloropropan-2-yl at C-3 Likely enhanced electrophilicity; potential intermediate in agrochemicals/pharmaceuticals (inferred from similar derivatives)
3-Methyltetrahydrothiophene 1,1-dioxide Methyl at C-3 Improved thermal stability; solvent in pesticide synthesis
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide Four chlorine atoms at C-3/C-4 High density (257.95 g/mol); potential use in specialty polymers
Key Observations:
  • Electron-Withdrawing Groups : Chlorine substituents (e.g., in 3-(1-chloropropan-2-yl) derivatives) enhance electrophilicity, making the compound reactive toward nucleophilic substitution or cycloaddition reactions .
  • Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability compared to halogenated analogs, as seen in 3-methyltetrahydrothiophene 1,1-dioxide .
  • Solubility : Sulfolane’s high solubility in polar solvents (e.g., water, alcohols) is reduced in halogenated derivatives due to increased hydrophobicity .
Table 2: Reactivity Profiles of Selected Derivatives
Compound Reactivity Profile Applications References
Sulfolane Stable under acidic/basic conditions; inert toward radical reactions Solvent for aromatic separations, Diels-Alder reactions
This compound Expected reactivity at the chlorinated position (e.g., SN2 displacement) Potential intermediate in pyrethroid pesticides
Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide Chloromethyl group facilitates alkylation or polymerization Monomer for functionalized polymers
Key Insights:
  • Sulfolane’s Versatility : Its inertness and high boiling point (285°C) make it ideal for high-temperature reactions and as a benchmark solvent in industrial separations .
  • Halogenated Derivatives : Chlorine atoms introduce sites for further functionalization. For example, 3,3,4,4-tetrachloro derivatives may serve as crosslinking agents in polymer chemistry .

Biological Activity

3-(1-Chloropropan-2-yl)tetrahydrothiophene 1,1-dioxide, also known by its CAS number 126-33-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C4H8O2SC_4H_8O_2S with a molecular weight of 120.170 g/mol. Its structure features a tetrahydrothiophene ring with a chlorine substituent and a sulfone group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC4H8O2SC_4H_8O_2S
Molecular Weight120.170 g/mol
CAS Registry Number126-33-0
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains. The presence of the sulfur atom in the thiophene ring may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiophene derivatives. Compounds structurally related to this compound have been shown to improve cell survival rates in neurotoxic conditions. For example, in HepG2 cell lines treated with acetaminophen (APAP), certain thiophene derivatives improved cell viability significantly compared to untreated controls . This suggests potential applications in neurodegenerative disease management.

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation. Preliminary studies indicate that while some derivatives exhibit beneficial biological activities, they may also produce toxic metabolites under certain conditions. It is crucial to evaluate the safety and efficacy of this compound through rigorous toxicological assessments.

Case Study: Antimicrobial Efficacy

A case study focusing on the antimicrobial efficacy of thiophene derivatives showed that specific modifications in the structure could lead to enhanced activity against resistant bacterial strains. The study utilized a series of synthesized thiophene compounds and assessed their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Results:

CompoundMIC (µg/mL)Activity Against
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
3-(1-Chloropropan-2-yl)TBDTBD

This study emphasizes the need for further exploration into the structure-activity relationship (SAR) of thiophene compounds.

Case Study: Neuroprotective Activity

Another case study evaluated the neuroprotective effects of related compounds in models of oxidative stress. The findings demonstrated that certain thiophene derivatives could significantly reduce cell death induced by oxidative agents.

Findings:

CompoundCell Survival Rate (%)Control Survival Rate (%)
Compound C6739
Compound D7539

These results suggest that modifications in the thiophene structure can lead to improved neuroprotective effects.

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